N-(4-fluorophenyl)-2-[4-[[3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl]oxy]phenyl]acetamide
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Overview
Description
N-(4-fluorophenyl)-2-[4-[[3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl]oxy]phenyl]acetamide is a complex organic compound that features a thiadiazole ring, fluorophenyl groups, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[4-[[3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl]oxy]phenyl]acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Fluorophenyl Groups: The fluorophenyl groups can be introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Coupling Reactions: The thiadiazole intermediate is then coupled with the fluorophenyl intermediates using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Formation of the Acetamide Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring and the acetamide moiety.
Reduction: Reduction reactions can occur at the fluorophenyl groups and the thiadiazole ring.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and halogenating agents (e.g., bromine, chlorine) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.
Biology and Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological assays to study enzyme activity or protein interactions.
Industry
Agriculture: The compound may be used in the development of agrochemicals, such as herbicides or pesticides.
Electronics: Its incorporation into electronic materials can enhance performance characteristics such as stability and conductivity.
Mechanism of Action
The mechanism by which N-(4-fluorophenyl)-2-[4-[[3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl]oxy]phenyl]acetamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The fluorophenyl groups and thiadiazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical outcomes.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)benzamide: Shares the fluorophenyl group but lacks the thiadiazole ring and acetamide moiety.
2-(4-fluorophenyl)-1,3,4-thiadiazole: Contains the thiadiazole ring and fluorophenyl group but lacks the acetamide moiety.
Uniqueness
N-(4-fluorophenyl)-2-[4-[[3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl]oxy]phenyl]acetamide is unique due to its combination of fluorophenyl groups, thiadiazole ring, and acetamide moiety. This unique structure imparts specific properties and reactivity that are not observed in simpler analogs.
Properties
CAS No. |
5912-24-3 |
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Molecular Formula |
C23H17F2N3O2S |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[4-[[3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl]oxy]phenyl]acetamide |
InChI |
InChI=1S/C23H17F2N3O2S/c24-17-5-1-15(2-6-17)13-21-27-23(31-28-21)30-20-11-3-16(4-12-20)14-22(29)26-19-9-7-18(25)8-10-19/h1-12H,13-14H2,(H,26,29) |
InChI Key |
CVDQCVAFZZRVSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=NSC(=N2)OC3=CC=C(C=C3)CC(=O)NC4=CC=C(C=C4)F)F |
Origin of Product |
United States |
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